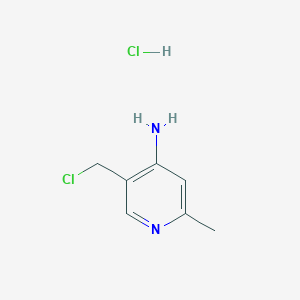

5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride

Beschreibung

Historical Context and Discovery

The development of pyridine derivatives containing chloromethyl substituents emerged from the broader evolution of nitrogen-containing heterocyclic chemistry during the mid-20th century. The systematic exploration of substituted pyridines gained momentum as researchers recognized the potential of these compounds as pharmaceutical intermediates and synthetic building blocks. The establishment of comprehensive chemical databases such as PubChem in 2004 revolutionized the documentation and accessibility of chemical information, providing researchers with unprecedented access to structural data and biological activity profiles for thousands of pyridine derivatives. This database infrastructure facilitated the cataloging and study of compounds like this compound, enabling systematic comparison and analysis across related structures.

The discovery and characterization of chloromethyl-substituted pyridines emerged from investigations into reactive intermediates capable of forming covalent bonds with biological targets. The chloromethyl functionality was recognized early as a particularly valuable feature due to its ability to undergo nucleophilic substitution reactions under mild conditions. Historical research into pyridine chemistry revealed that the combination of electron-donating amino groups and electron-withdrawing chloromethyl substituents creates compounds with unique reactivity profiles that are particularly valuable in synthetic applications.

Significance in Organic Chemistry

This compound occupies a prominent position in organic chemistry due to its multifunctional nature and synthetic versatility. The compound's significance stems from the presence of three distinct reactive sites: the amino group at position 4, the chloromethyl group at position 5, and the pyridine nitrogen, each offering different synthetic opportunities. The chloromethyl functionality serves as an excellent electrophilic center for nucleophilic substitution reactions, allowing for the introduction of various functional groups through reaction with amines, thiols, and alcohols. This reactivity pattern makes the compound particularly valuable as a synthetic intermediate in the construction of more complex molecular architectures.

The amino group at position 4 provides additional synthetic versatility through its capacity for acylation, alkylation, and condensation reactions. The electron-rich nature of this amino group, enhanced by its position on the pyridine ring, makes it particularly reactive toward electrophilic reagents. The methyl substituent at position 2 serves both as a steric and electronic modifier, influencing the overall reactivity pattern of the molecule and providing a site for potential further functionalization through benzylic-type reactions.

Table 1: Functional Group Reactivity Profile

| Functional Group | Position | Primary Reactions | Typical Reaction Conditions |

|---|---|---|---|

| Amino Group | 4 | Acylation, Alkylation, Condensation | Basic conditions, mild temperatures |

| Chloromethyl Group | 5 | Nucleophilic Substitution | Nucleophilic reagents, moderate heating |

| Methyl Group | 2 | Benzylic Functionalization | Radical conditions, oxidizing agents |

| Pyridine Nitrogen | 1 | Coordination, Quaternization | Lewis acids, alkylating agents |

Position in Pyridine Derivative Research

Within the broader landscape of pyridine derivative research, this compound represents a structurally sophisticated example of multi-substituted pyridines that have gained prominence in medicinal chemistry applications. Related compounds in this family include 2-chloro-5-methylpyridin-4-amine, which shares structural similarities but lacks the reactive chloromethyl functionality. The systematic study of pyridine derivatives has revealed that the specific substitution pattern significantly influences both chemical reactivity and biological activity profiles.

Research into related pyridine compounds has demonstrated the importance of positional isomerism in determining compound properties. For instance, 4-amino-5-methylpyridin-2-ol represents a constitutional isomer with the hydroxyl group replacing the chloromethyl functionality, resulting in dramatically different chemical behavior. The synthesis of such compounds often involves similar starting materials but employs different reaction conditions to achieve the desired substitution patterns.

The field of pyridine derivative research has been particularly active in developing synthetic methodologies for accessing these compounds efficiently. Recent studies have focused on optimizing reaction conditions for the preparation of substituted pyridines, with particular attention to minimizing environmental impact and improving overall process efficiency. These investigations have revealed that the choice of catalyst system, solvent, and reaction temperature can significantly influence both yield and selectivity in pyridine synthesis.

Table 2: Related Pyridine Derivatives and Their Key Properties

| Compound Name | Chemical Formula | Key Structural Features | Primary Applications |

|---|---|---|---|

| 2-chloro-5-methylpyridin-4-amine | C₆H₇ClN₂ | Chloro at position 2, amino at position 4 | Pharmaceutical intermediate |

| 4-amino-5-methylpyridin-2-ol | C₆H₈N₂O | Hydroxyl at position 2, amino at position 4 | Medicinal chemistry |

| 4-amino-5-chloro-2-methylpyridine | C₆H₇ClN₂ | Chloro at position 5, amino at position 4 | Synthetic intermediate |

Current Research Landscape

Contemporary research involving this compound and related compounds has expanded significantly, driven by advances in both synthetic methodology and biological evaluation techniques. Current investigations focus on several key areas, including the development of more efficient synthetic routes, exploration of novel reaction patterns, and comprehensive evaluation of biological activity profiles. The integration of computational chemistry methods with experimental approaches has enabled researchers to predict and optimize compound properties before synthesis, significantly accelerating the discovery process.

Recent synthetic research has emphasized the development of environmentally sustainable approaches to pyridine derivative synthesis. This includes the investigation of catalytic systems that operate under mild conditions, the use of renewable starting materials, and the implementation of atom-economical transformations that minimize waste generation. These efforts have led to the development of novel synthetic strategies that improve both the efficiency and environmental compatibility of pyridine derivative preparation.

The biological evaluation of pyridine derivatives has benefited from advances in high-throughput screening technologies and sophisticated analytical methods. Contemporary research programs systematically evaluate compound libraries containing thousands of pyridine derivatives, enabling the identification of compounds with specific biological activities. This approach has revealed that subtle structural modifications can lead to dramatic changes in biological activity, highlighting the importance of comprehensive structure-activity relationship studies.

Table 3: Current Research Trends in Pyridine Derivative Chemistry

| Research Area | Key Focus | Recent Developments | Future Directions |

|---|---|---|---|

| Synthetic Methodology | Green chemistry approaches | Catalytic processes, sustainable solvents | AI-guided synthesis design |

| Biological Evaluation | High-throughput screening | Automated assay systems | Personalized medicine applications |

| Computational Chemistry | Predictive modeling | Machine learning algorithms | Quantum mechanical simulations |

| Industrial Applications | Process optimization | Continuous flow synthesis | Biotechnological approaches |

The current research landscape also encompasses detailed mechanistic studies aimed at understanding the fundamental chemical behavior of chloromethyl-substituted pyridines. These investigations employ sophisticated analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic analysis to elucidate reaction pathways and identify key intermediates. Such mechanistic insights are crucial for the rational design of improved synthetic methods and for predicting the behavior of related compounds.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-2-methylpyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-7(9)6(3-8)4-10-5;/h2,4H,3H2,1H3,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIVFQKDOVNHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-03-8 | |

| Record name | 4-Pyridinamine, 5-(chloromethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Chloromethylation of 2-Methylpyrimidin-4-amine

The most common approach involves the chloromethylation of 2-methylpyrimidin-4-amine, which introduces the chloromethyl group at the 5-position of the pyrimidine ring. This reaction typically employs formaldehyde and hydrochloric acid under controlled conditions:

- Reaction Conditions:

- Temperature: Moderate, around 50-70°C

- Solvent: Aqueous or organic solvents such as dichloromethane

- Catalysts: Acidic catalysts like hydrochloric acid

This method yields the chloromethylated intermediate, which can be further processed into the hydrochloride salt through standard salt formation procedures.

Reaction with Formaldehyde and Hydrochloric Acid

Research indicates that formaldehyde acts as the source of the chloromethyl group, reacting with the amino group on the pyrimidine ring under acidic conditions:

2-Methylpyrimidin-4-amine + Formaldehyde + HCl → 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride

This reaction is typically conducted at slightly elevated temperatures (50-70°C) for several hours, with the pH maintained acidic to facilitate chloromethylation.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors are employed to ensure consistent reaction conditions, higher yields, and purity. The process involves:

- Reactor Setup: Continuous flow systems with precise temperature and reagent control.

- Purification: Recrystallization or chromatography to isolate high-purity chloromethylated intermediates.

- Salt Formation: Treatment with hydrochloric acid to convert the free base into the hydrochloride salt.

Alternative Routes and Modifications

Patent literature suggests alternative routes, such as:

- Hydrogenation of nitro-N-oxide derivatives followed by chloromethylation.

- Reaction of 2-chloro-5-methylpyridine with formaldehyde under specific conditions to yield the target compound.

Reaction Conditions Summary Table

| Method | Reagents | Solvent | Temperature | Key Features | Yield/Notes |

|---|---|---|---|---|---|

| Chloromethylation of pyrimidine | Formaldehyde + HCl | Dichloromethane | 50-70°C | Acid-catalyzed, controlled addition | High efficiency, scalable |

| Industrial continuous process | Formaldehyde + HCl | Organic solvents | 50-70°C | Continuous flow, high purity | Suitable for large-scale production |

| Alternative via nitro-N-oxide | Nitro-N-oxide + KOH | Methanol | 180°C | Autoclave, high yield | Efficient, less chromatography |

Research Findings and Optimization

Research indicates that reaction parameters such as temperature, solvent choice, and reagent ratios significantly influence yield and purity. For example, a study on pyrimidine derivatives highlights that:

- Optimal temperature: 50-70°C for chloromethylation.

- Reagent ratios: Excess formaldehyde improves yield but must be balanced to prevent side reactions.

- Purification: Recrystallization from ethanol or methanol yields high purity products (>99%).

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) are common methods.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include primary amines.

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It can be used as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

This section compares 5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride with structurally related pyridine and pyrimidine derivatives, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Comparisons

Key Observations :

- Ring Structure : The target compound’s pyridine ring distinguishes it from pyrimidine analogs, which exhibit different electronic and steric properties .

- Substituent Positions: Variations in chloro, methyl, and amine group positions (e.g., 2 vs. 4 vs. For instance, the chloromethyl group in the target compound enhances its utility as a synthetic intermediate for alkylation reactions .

- Molecular Weight: The hydrochloride salt form increases molecular weight compared to non-salt analogs (e.g., 193.07 vs. 142.59 for 2-chloro-5-methylpyridin-4-amine) .

Biologische Aktivität

5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₆H₈ClN

- Molecular Weight : 145.59 g/mol

The presence of the chloromethyl group and the amine functionality contributes to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group may facilitate binding to nucleophilic sites on proteins, leading to modulation of enzyme activity or receptor signaling.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes critical for cellular processes.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, leading to cell death.

- Anticancer Activity : Induces apoptosis in cancer cells through various pathways.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies

Several studies have investigated the biological activity of this compound:

-

Inhibition of Cancer Cell Growth

- A study demonstrated that derivatives of this compound exhibited significant inhibition against human cancer cell lines, indicating potential as anticancer agents.

-

Antimicrobial Studies

- Research showed that this compound effectively inhibited bacterial growth, suggesting applications in treating infections caused by resistant strains.

-

Enzyme Interaction Studies

- Investigations revealed that certain derivatives can effectively inhibit RNA polymerase, essential for viral replication, highlighting potential antiviral applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₆H₈ClN | Chloromethyl group | Antimicrobial, Anticancer |

| 2-Methylpyridin-4-amine | C₆H₈N | Lacks chloromethyl group | Limited antimicrobial activity |

| 3-Chloro-2-methylpyridine | C₆H₇ClN | Different substitution pattern | Moderate antimicrobial activity |

This comparison illustrates how structural variations influence biological activity and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via chloromethylation of a pyridine precursor. A common approach involves:

- Step 1 : Condensation of a substituted pyridine (e.g., 2-methylpyridin-4-amine) with a chlorinating agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) to introduce the chloromethyl group .

- Step 2 : Purification via recrystallization or column chromatography to isolate the hydrochloride salt.

Q. Optimization Parameters :

Key Challenges : Competing side reactions (e.g., over-chlorination) require careful stoichiometric control .

Q. What analytical techniques are critical for characterizing this compound, and how are data discrepancies resolved?

Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm chloromethyl (–CH₂Cl) and amine (–NH₂) groups. Discrepancies in peak splitting (e.g., amine proton broadening) may arise due to hygroscopicity; dry samples under vacuum before analysis .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ = 191.05 g/mol) to rule out impurities .

- X-ray Crystallography : For resolving ambiguous stereochemistry, as demonstrated for structurally related pyridines .

Data Contradiction Example :

If NMR suggests unexpected substituents, compare with computational models (DFT) or perform 2D NMR (COSY, HSQC) to assign signals accurately .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Stability Protocol :

- Accelerated Degradation Studies : Expose the compound to:

- Acidic/alkaline buffers (pH 1–13) at 40°C for 48 hrs.

- Oxidative stress (3% H₂O₂) to detect sulfone/sulfoxide byproducts .

- Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation.

Q. Typical Degradation Products :

| Condition | Major Byproduct | Detection Method |

|---|---|---|

| High pH (>10) | Dechlorinated pyridine derivative | LC-MS |

| Oxidative | Sulfone analog | HPLC retention time |

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

The chloromethyl group (–CH₂Cl) is highly electrophilic due to the electron-withdrawing pyridine ring. Key factors influencing reactivity:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions .

- Steric Hindrance : Substituents at the 2- and 6-positions of the pyridine ring can slow reactivity; computational modeling (e.g., DFT) predicts activation energies .

Example Reaction :

Substitution with amines (e.g., benzylamine) yields secondary amines, monitored by TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

Byproduct Sources :

- Over-chlorination : Excess POCl₃ leads to di/tri-chlorinated impurities.

- Hydrolysis : Moisture exposure generates hydroxyl intermediates.

Q. Mitigation Strategies :

Q. What computational tools are recommended for predicting the compound’s biological activity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinase enzymes (e.g., EGFR), leveraging the pyridine core’s affinity for ATP-binding pockets .

- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogP ≈ 1.5) and cytochrome P450 interactions .

Case Study : Analogous chloromethyl-pyridines show inhibitory activity against bacterial enzymes (e.g., DHFR); similar assays (MIC tests) are recommended .

Q. How do structural modifications at the 2-methyl or 4-amine positions alter physicochemical properties?

Modification Examples :

| Modification | Effect on Property | Experimental Data |

|---|---|---|

| 2-Methyl → 2-Ethyl | ↑ LogP (by 0.5 units) | HPLC retention time ↑ |

| 4-Amine → 4-Nitro | ↓ Solubility (aqueous) | Precipitation in H₂O |

Design Implications : Replace the 4-amine with a sulfonamide group to enhance metabolic stability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.